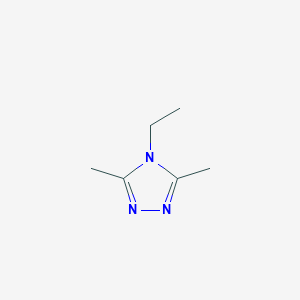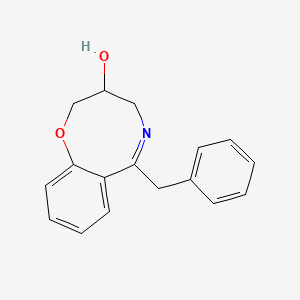
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of an oxirane ring (a three-membered epoxide ring), a methanol group, and multiple alkyne and alkene chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- typically involves multi-step organic reactions. One common method includes the epoxidation of an alkyne-containing alcohol precursor. The reaction conditions often require the use of strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group in the methanol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, low temperatures.
Reduction: Hydrogen gas, Pd/C catalyst, room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydride), aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Diols: from oxidation.
Alkanes: from reduction.
Ethers or esters: from substitution.
Aplicaciones Científicas De Investigación
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The alkyne and alkene groups can also participate in reactions that modify the compound’s activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Epoxides: Compounds with similar oxirane rings, such as ethylene oxide.
Alkynes: Compounds with similar alkyne groups, such as 1-heptyne.
Alkenes: Compounds with similar alkene groups, such as 1-heptene.
Uniqueness
Oxiranemethanol, alpha-1,3-heptadiynyl-3-(6-heptenyl)- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both alkyne and alkene groups, along with the oxirane ring, makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
73566-32-2 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-(3-hept-6-enyloxiran-2-yl)octa-2,4-diyn-1-ol |
InChI |
InChI=1S/C17H24O2/c1-3-5-7-9-11-13-15(18)17-16(19-17)14-12-10-8-6-4-2/h4,15-18H,2-3,5-6,8,10,12,14H2,1H3 |
Clave InChI |
NLFJDDYYSDVHFW-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC#CC(C1C(O1)CCCCCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



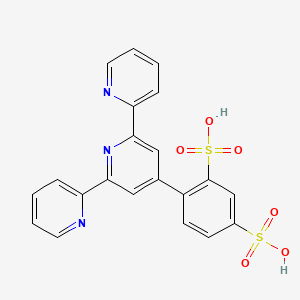
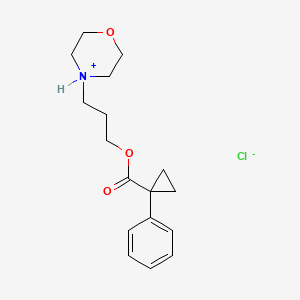

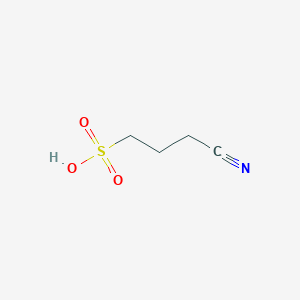
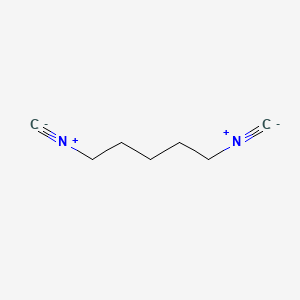
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

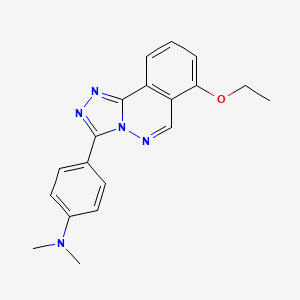
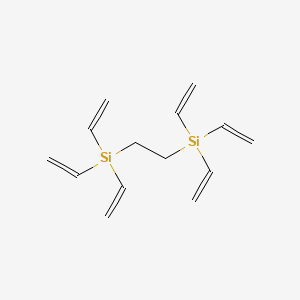
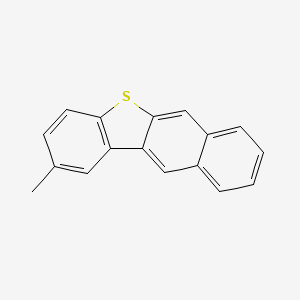
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
